
2-((6-((2-chlorobenzyl)amino)pyrimidin-4-yl)thio)-N-(2-cyanophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-((6-((2-chlorobenzyl)amino)pyrimidin-4-yl)thio)-N-(2-cyanophenyl)acetamide” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and is a key component of many important biomolecules. The molecule also contains a benzyl group, an acetamide group, and a thiocyanate group .
Molecular Structure Analysis
The molecular formula of this compound is C20H16ClN5OS, indicating that it contains 20 carbon atoms, 16 hydrogen atoms, one chlorine atom, five nitrogen atoms, one sulfur atom, and one oxygen atom. The exact structure would depend on the specific arrangement of these atoms and the bonds between them .Chemical Reactions Analysis
The reactivity of this compound would depend on its exact molecular structure. The pyrimidine ring, for example, might undergo reactions with electrophiles or nucleophiles. The benzyl group could potentially participate in reactions involving its aromatic ring or the carbon-chlorine bond .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would depend on its exact molecular structure. For example, the presence of polar groups like the acetamide and thiocyanate might influence its solubility in polar solvents .科学的研究の応用
Synthesis and Antimicrobial Activity
Compounds structurally related to 2-((6-((2-chlorobenzyl)amino)pyrimidin-4-yl)thio)-N-(2-cyanophenyl)acetamide have been synthesized and evaluated for their antimicrobial properties. These compounds have shown promising antibacterial and antifungal activities, making them potential candidates for the development of new antimicrobial agents. For instance, a series involving similar structures demonstrated good antimicrobial activity comparable to streptomycin and fusidic acid, highlighting their potential in addressing drug-resistant microbial strains (Hossan et al., 2012).
Antitumor and Anti-inflammatory Applications
Compounds with a similar chemical framework have been explored for their antitumor and anti-inflammatory activities. The structural uniqueness of these compounds, incorporating pyrimidine and acetamide moieties, lends them as potential scaffolds for developing novel therapeutic agents. For example, research has shown that some derivatives exhibit significant inhibitory effects on various human cancer cell lines, indicating their potential as antitumor agents (Shams et al., 2010). Additionally, their anti-inflammatory activity has been compared with Prednisolone®, suggesting their utility in designing new anti-inflammatory drugs (Amr et al., 2007).
Synthetic Pathways and Chemical Reactivity
The synthesis of compounds bearing the pyrimidine-thioacetamide structure involves complex synthetic pathways that enable the introduction of various substituents, enhancing their biological activities. These pathways include cyclization reactions and substitutions that are pivotal in the development of compounds with desired therapeutic properties. Studies detailing these synthetic methodologies contribute significantly to the field of medicinal chemistry, offering insights into the design of novel heterocyclic compounds with enhanced biological activities (Elian et al., 2014).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-[6-[(2-chlorophenyl)methylamino]pyrimidin-4-yl]sulfanyl-N-(2-cyanophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN5OS/c21-16-7-3-1-6-15(16)11-23-18-9-20(25-13-24-18)28-12-19(27)26-17-8-4-2-5-14(17)10-22/h1-9,13H,11-12H2,(H,26,27)(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBRWXGULIBVIFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC2=CC(=NC=N2)SCC(=O)NC3=CC=CC=C3C#N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

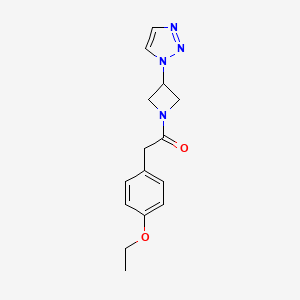
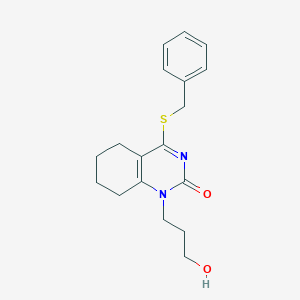
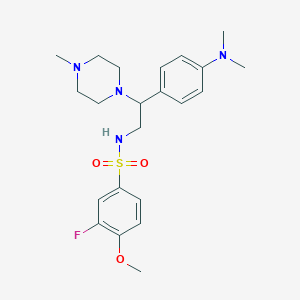
![3-(4-Bromophenyl)-7-hydroxy-8-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]chromen-4-one](/img/structure/B2567035.png)
![5,10,13-Trioxa-4-boratricyclo[7.4.0.0,3,7]trideca-1,3(7),8-trien-4-ol](/img/structure/B2567037.png)
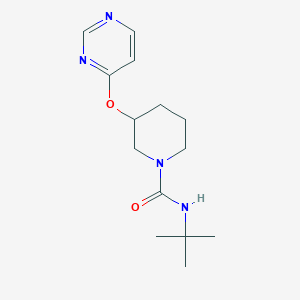
![(5-(Pyridin-3-yl)isoxazol-3-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2567039.png)
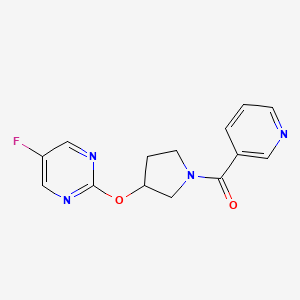
![3-(3-Methoxyphenyl)-7-[(4-nitrophenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine](/img/structure/B2567042.png)
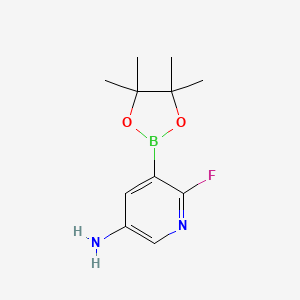
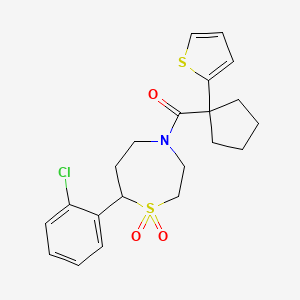


![3-(2-Methoxyphenoxy)-2-methyl-7-[(4-nitrophenyl)methoxy]chromen-4-one](/img/structure/B2567047.png)